![molecular formula C15H21FN2O2 B1300305 4,4'-[(4-Fluorophenyl)methylene]dimorpholine CAS No. 6425-29-2](/img/structure/B1300305.png)
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Übersicht
Beschreibung
The compound 4,4'-[(4-Fluorophenyl)methylene]dimorpholine is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative includes a 4-fluorophenyl group, suggesting the presence of a fluorine atom attached to a benzene ring, which is further connected to the morpholine structure through a methylene bridge. Although the exact compound is not described in the provided papers, similar compounds with morpholine and fluorophenyl components have been synthesized and studied for their biological activities and complexation behavior .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which is performed under reflux conditions . This method could potentially be adapted for the synthesis of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine by choosing appropriate starting materials and reaction conditions that would allow the incorporation of the 4-fluorophenyl group and the formation of the methylene bridge.
Molecular Structure Analysis
The molecular structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was confirmed by single crystal X-ray diffraction studies, which revealed that it belongs to the monoclinic system with specific lattice parameters . This information provides insight into the possible crystal structure of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine, which may also crystallize in a similar system due to the presence of morpholine and fluorophenyl components.
Chemical Reactions Analysis
The related compound has been shown to exhibit various biological activities, which implies that it can undergo chemical reactions with biological targets . The presence of the fluorophenyl group could influence the reactivity of the compound, potentially enhancing its ability to interact with enzymes or receptors. The compound's reactivity could also be studied in the context of complexation, as seen with other morpholine derivatives that form fluorescent alkaline earth complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine can be inferred from related compounds. For instance, the compound's solubility, fluorescence, and stability could be affected by the fluorophenyl group and the overall molecular structure. The related compound's biological activity suggests that it has favorable interactions with biological molecules, which could be a result of its physical and chemical properties . Additionally, the complexation behavior of similar morpholine derivatives indicates that the compound might form stable complexes with metal ions, which could be explored for potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biocidal Applications
Research by Hernández-Altamirano et al. (2010) in the field of green chemistry explored the microwave-assisted synthesis of 4,4'-dimorpholyl-methanes, including compounds similar to 4,4'-[(4-Fluorophenyl)methylene]dimorpholine. They demonstrated that these compounds exhibit varied degrees of biocidal activities against strains like B. subtilis, E. coli, and Ps. fluorescence, highlighting their potential as ecological chemical products, particularly in the petroleum industry (Hernández-Altamirano et al., 2010).
Chemical Properties and Applications in Material Science
A study by Chai and Liu (2011) focused on a compound structurally related to 4,4'-[(4-Fluorophenyl)methylene]dimorpholine, analyzing its crystal structure. This research contributes to the understanding of the chemical properties and potential applications of similar compounds in material science, such as in the creation of new materials or as intermediates in chemical synthesis (Chai & Liu, 2011).
Analytical and Computational Studies
Panicker et al. (2009) conducted Fourier Transform Infrared (FT-IR) and Raman spectroscopy analyses of compounds including 4,4'-[(4-Fluorophenyl)methylene]dimorpholine derivatives. These analytical techniques offer insights into the molecular structure and dynamics of these compounds, aiding in the development of new materials and drugs (Panicker et al., 2009).
Pharmaceutical Research
Research in the pharmaceutical field has explored derivatives of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine. Studies like those by Iida et al. (2019) have investigated the synthesis of N-aryl axially chiral compounds, revealing their potential in the development of new pharmaceutical agents (Iida et al., 2019).
Environmental Applications
A study by Nekouei et al. (2016) highlighted the use of 4,4'-[(4-Fluorophenyl)methylene] derivatives in environmental applications, particularly in the extraction and detection of trace metals like lead and cadmium in water samples. This demonstrates the compound's relevance in environmental monitoring and remediation efforts (Nekouei et al., 2016).
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMZPGIFMALGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354985 | |
| Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6425-29-2 | |
| Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



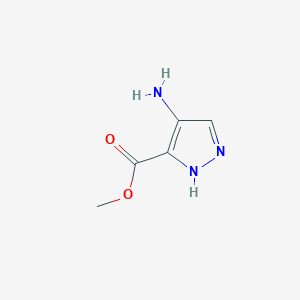
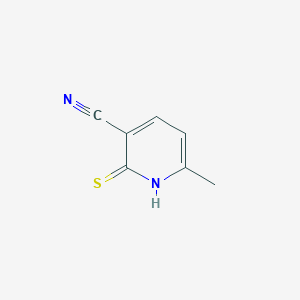
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
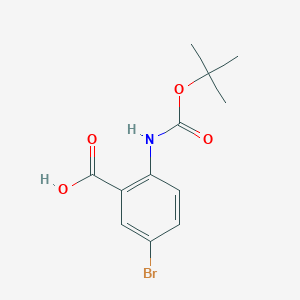

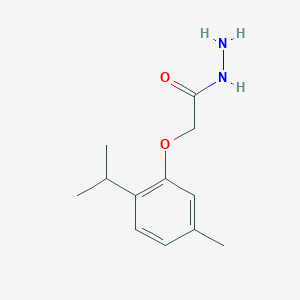
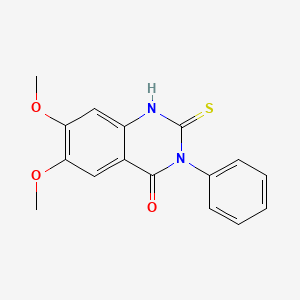
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)
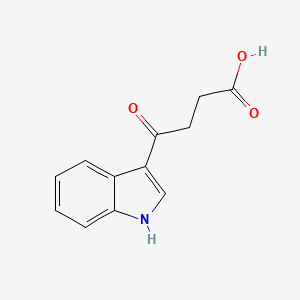

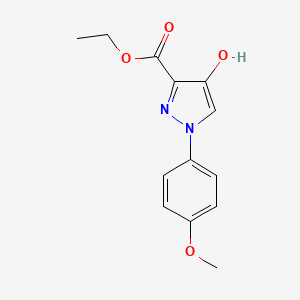
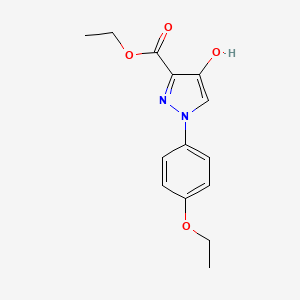
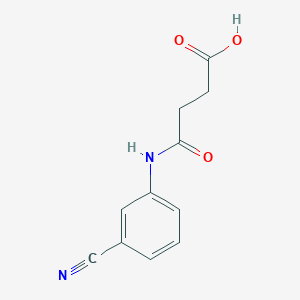
![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)